molecular formula C27H24N4O2S B2438122 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 959505-03-4

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No. B2438122
CAS RN: 959505-03-4
M. Wt: 468.58
InChI Key: YLBQHBYNGWELRL-UHFFFAOYSA-N
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Description

The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide” belongs to the class of imidazoquinazolines . Imidazoquinazolines are heterocyclic compounds that have been studied for their pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazoquinazoline core, which is a bicyclic structure consisting of an imidazole ring fused to a quinazoline ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in its structure, such as the thioacetamide group .

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer properties of compounds structurally related to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide. For instance, a novel series of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized and shown to exhibit significant in vitro anticancer activity against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Another study synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, which exhibited potent anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Antimicrobial and Antibacterial Activity

Research has also been conducted on the antimicrobial properties of similar compounds. For example, derivatives such as 2-(2-oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[1,2,6]thiadiazin-3-yl)-N-hydroxy-acetamides showed selective inhibition against the Escherichia coli peptide deformylase enzyme (Apfel et al., 2001). Another study synthesized benzimidazo[1,2-c]quinazoline-6(5H)-thiones, which are of interest due to their antihypertensive, alpha 1-adrenoceptor antagonist, and antiallergic properties (Ivachtchenko et al., 2002).

Other Pharmacological Properties

Further, some novel 3-benzyl-4(3H)quinazolinone analogs were synthesized and evaluated for anticonvulsant activity, showing potential as GABAA receptor agonists (El-Azab et al., 2012). Additionally, 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxy-acetamides have been evaluated for potential as peptide deformylase inhibitors (Apfel et al., 2001).

Future Directions

Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activities. It could also involve exploring its mechanism of action and potential applications .

properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-2-19-12-6-8-14-21(19)28-24(32)17-34-27-30-22-15-9-7-13-20(22)25-29-23(26(33)31(25)27)16-18-10-4-3-5-11-18/h3-15,23H,2,16-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBQHBYNGWELRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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